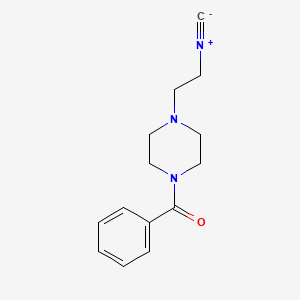
1-Benzoyl-4-(2-isocyanoethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2-isocyanoethyl)piperazine is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Benzoyl-4-(2-isocyanoethyl)piperazine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells (IC₅₀ values around 10-20 µM) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial pathogens, showing superior activity compared to standard antibiotics in inhibiting biofilm formation. This suggests its potential use in treating infections resistant to conventional therapies.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a candidate for cognitive enhancement therapies. Similar compounds have been shown to improve cognitive function in preclinical models of neurodegenerative diseases like Alzheimer's disease.
Material Science
In addition to biological applications, this compound can serve as a precursor in the synthesis of advanced materials. Its unique structure allows for incorporation into polymers and other materials used in electronics and coatings.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC₅₀ Values : Approximately 15 µM for MCF-7 after 48 hours.
- Mechanism : Induction of apoptosis confirmed via flow cytometry analysis showing increased sub-G1 population indicative of cell death.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against standard antibiotics:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a lead compound for new antibiotic development.
Data Summary Table
| Application Area | Findings/Results | References |
|---|---|---|
| Anticancer Activity | IC₅₀ ~ 15 µM on MCF-7; apoptosis induction confirmed | |
| Antimicrobial Efficacy | Superior inhibition of biofilm formation | |
| Neuropharmacology | Potential cognitive enhancement in Alzheimer models | |
| Material Science | Used as precursor in advanced material synthesis |
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
[4-(2-isocyanoethyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H17N3O/c1-15-7-8-16-9-11-17(12-10-16)14(18)13-5-3-2-4-6-13/h2-6H,7-12H2 |
InChI-Schlüssel |
VZCRCRRMHNKPNF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















